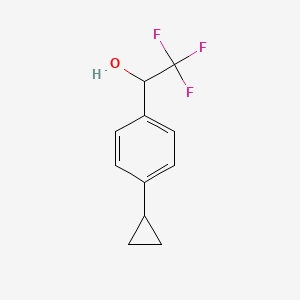
2-(3-Chlorophenyl)-2-fluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2-fluoropropan-1-ol is an organic compound that features a chlorophenyl group, a fluorine atom, and a hydroxyl group attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-fluoropropan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with fluoromethyl magnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for efficiency, cost-effectiveness, and safety, often incorporating automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-2-fluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-chlorophenyl)-2-fluoropropanone.
Reduction: Formation of 2-(3-chlorophenyl)-2-fluoropropane.
Substitution: Formation of compounds like 2-(3-methoxyphenyl)-2-fluoropropan-1-ol or 2-(3-cyanophenyl)-2-fluoropropan-1-ol.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-2-fluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-2-fluoropropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or receptor activation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Chlorophenyl)-2-fluoropropane
- 2-(3-Chlorophenyl)-2-fluoropropanone
- 2-(3-Methoxyphenyl)-2-fluoropropan-1-ol
Uniqueness
2-(3-Chlorophenyl)-2-fluoropropan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties such as increased reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H10ClFO |
|---|---|
Poids moléculaire |
188.62 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-2-fluoropropan-1-ol |
InChI |
InChI=1S/C9H10ClFO/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5,12H,6H2,1H3 |
Clé InChI |
PFYMDKJECIZFQX-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(C1=CC(=CC=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrazolo[1,5-a]pyrazin-3-ylmethanamine hydrochloride](/img/structure/B15222800.png)
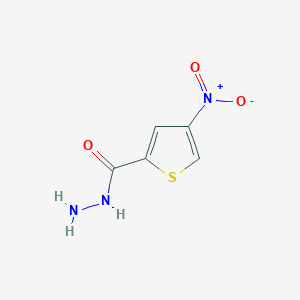
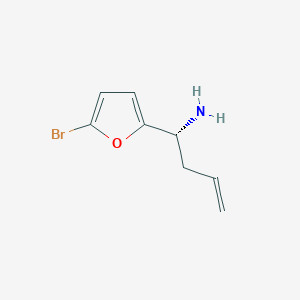
![4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15222822.png)
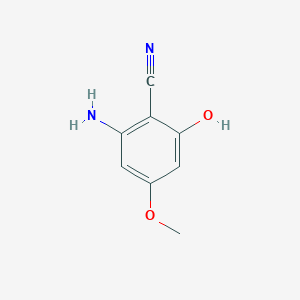

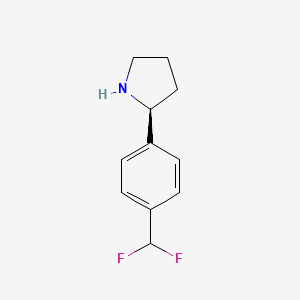
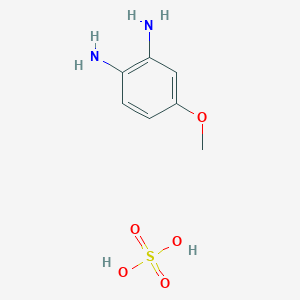
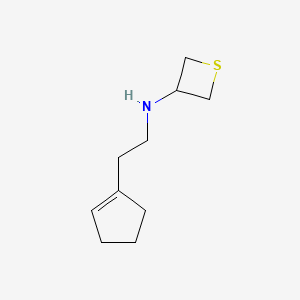
![2-(2,3-dihydro-1-benzofuran-5-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;2,2,2-trifluoroacetic acid](/img/structure/B15222859.png)


